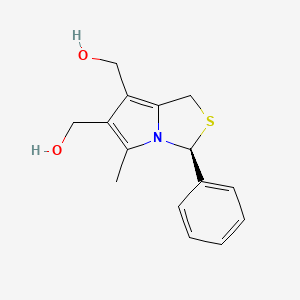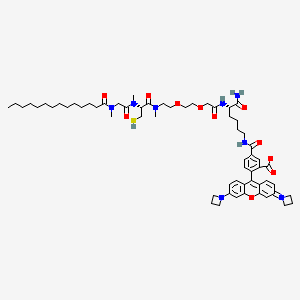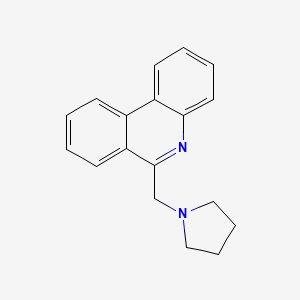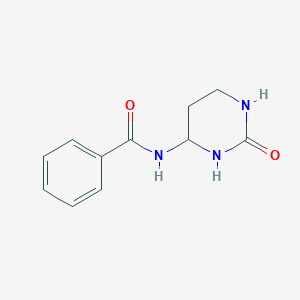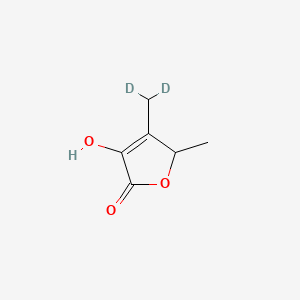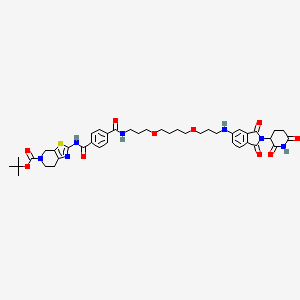
PROTAC Aster-A degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC Aster-A degrader-1 is a compound designed to target and degrade the sterol transport protein Aster-A. This compound is part of the broader class of PROTACs (Proteolysis Targeting Chimeras), which are heterobifunctional molecules that induce the degradation of specific proteins by harnessing the cell’s natural protein degradation machinery .
Preparation Methods
The synthesis of PROTAC Aster-A degrader-1 involves the conjugation of three key components: a ligand that binds to the target protein Aster-A, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands . The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds and the use of protecting groups to ensure the correct assembly of the molecule. Industrial production methods would likely involve optimization of these synthetic steps to maximize yield and purity, as well as the development of scalable processes for large-scale production .
Chemical Reactions Analysis
PROTAC Aster-A degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its binding affinity and degradation efficiency.
Reduction: This reaction can reduce specific functional groups, altering the molecule’s overall structure and activity.
Substitution: This reaction can replace certain functional groups with others, potentially enhancing the molecule’s stability or binding properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups on the molecule .
Scientific Research Applications
PROTAC Aster-A degrader-1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of PROTAC Aster-A degrader-1 involves the recruitment of an E3 ubiquitin ligase to the target protein Aster-A. This recruitment leads to the ubiquitination of Aster-A, marking it for degradation by the proteasome. The PROTAC molecule acts catalytically, meaning it can induce the degradation of multiple copies of Aster-A without being consumed in the process . The molecular targets involved include the sterol transport protein Aster-A and the E3 ubiquitin ligase recruited by the PROTAC .
Comparison with Similar Compounds
PROTAC Aster-A degrader-1 can be compared to other PROTACs that target different proteins. Similar compounds include:
BRD4 degrader PROTAC: Targets the bromodomain-containing protein 4 (BRD4) and has applications in cancer therapy.
FAK PROTAC: Targets focal adhesion kinase (FAK) and has shown potential in suppressing metastasis in hepatocellular carcinoma.
ER-targeting PROTAC: Targets the estrogen receptor and is being explored for its potential in treating endocrine-resistant cancers.
The uniqueness of this compound lies in its specific targeting of the sterol transport protein Aster-A, which distinguishes it from other PROTACs that target different proteins and have different therapeutic applications .
Properties
Molecular Formula |
C42H51N7O10S |
|---|---|
Molecular Weight |
846.0 g/mol |
IUPAC Name |
tert-butyl 2-[[4-[3-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]propoxy]butoxy]propylcarbamoyl]benzoyl]amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C42H51N7O10S/c1-42(2,3)59-41(56)48-19-16-31-33(25-48)60-40(45-31)47-36(52)27-10-8-26(9-11-27)35(51)44-18-7-23-58-21-5-4-20-57-22-6-17-43-28-12-13-29-30(24-28)39(55)49(38(29)54)32-14-15-34(50)46-37(32)53/h8-13,24,32,43H,4-7,14-23,25H2,1-3H3,(H,44,51)(H,45,47,52)(H,46,50,53) |
InChI Key |
SBZKPBAZELGQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)NCCCOCCCCOCCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


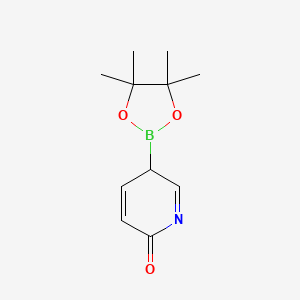
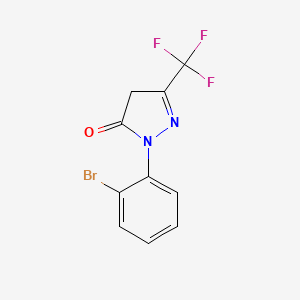
![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12369165.png)
![5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B12369167.png)
![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
